molecular formula C6H12O7S B1619909 2-O-(Methylsulfonyl)pentose CAS No. 67006-18-2

2-O-(Methylsulfonyl)pentose

Cat. No.: B1619909
CAS No.: 67006-18-2
M. Wt: 228.22 g/mol
InChI Key: HWDWUFXVHOPSQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-O-(Methylsulfonyl)pentose is a chemically modified pentose sugar in which a methylsulfonyl (-SO₂CH₃) group is attached to the 2-hydroxyl position of the pentose backbone. The methylsulfonyl group is a strong electron-withdrawing moiety, making the adjacent oxygen a favorable site for nucleophilic substitution or elimination reactions. The compound is cataloged under CAS 53081-34-8 and is structurally related to other methylsulfonyl-modified carbohydrates, such as glucofuranose and xylofuranose derivatives .

Properties

CAS No.

67006-18-2

Molecular Formula

C6H12O7S

Molecular Weight

228.22 g/mol

IUPAC Name

(3,4,5-trihydroxy-1-oxopentan-2-yl) methanesulfonate

InChI

InChI=1S/C6H12O7S/c1-14(11,12)13-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3

InChI Key

HWDWUFXVHOPSQW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC(C=O)C(C(CO)O)O

Canonical SMILES

CS(=O)(=O)OC(C=O)C(C(CO)O)O

Other CAS No.

67006-18-2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Case Studies

  • Nucleoside Synthesis: A 2024 study demonstrated that this compound efficiently generated C-2 modified ribose analogs with >90% yield in glycosylation reactions, outperforming 6-O-methanesulfonyl glucofuranose derivatives, which showed <60% yield due to steric effects .
  • Toxicity Profile : Ethyl methanesulfonate’s high mutagenicity contrasts with the lower toxicity of sugar-based sulfonates, making the latter safer for therapeutic applications .

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